![molecular formula C6H10O4 B13844459 (3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4:3,6-Dianhydrogalactitol is a hexitol epoxide with significant antitumor activity. It is known for its ability to cause N7-guanine alkylation and inter-strand DNA crosslinks, making it a potent bifunctional DNA-targeting agent. This compound is currently being studied for its potential in treating various types of cancer, including glioblastoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4:3,6-Dianhydrogalactitol can be synthesized through the phosphorylation of 1,4:3,6-Dianhydro-D-sorbitol. This process involves the use of chloride of either 5,5-dimethyl-1,3,2-propylene-phosphinic acid or diphenylphosphinic acid in benzene, with triethylamine as a hydrogen chloride acceptor .
Industrial Production Methods: The industrial production of 1,4:3,6-Dianhydrogalactitol typically involves large-scale synthesis using similar phosphorylation methods. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for medical applications.
Chemical Reactions Analysis
Types of Reactions: 1,4:3,6-Dianhydrogalactitol undergoes several types of chemical reactions, including:
Alkylation: It causes N7-guanine alkylation, leading to DNA crosslinks.
Crosslinking: The compound forms inter-strand DNA crosslinks, which are crucial for its antitumor activity.
Common Reagents and Conditions:
Reagents: Chloride of 5,5-dimethyl-1,3,2-propylene-phosphinic acid, diphenylphosphinic acid, triethylamine.
Conditions: Reactions are typically carried out in benzene under controlled temperature and pressure conditions to ensure optimal yield and purity.
Major Products:
- 7-(1-deoxygalactit-1-yl)guanine
- 7-(1-deoxyanhydrogalactit-1-yl)guanine
- 1,6-di(guanin-7-yl)-1,6-dideoxygalactitol
Scientific Research Applications
1,4:3,6-Dianhydrogalactitol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
- Cancer Treatment: It is being studied for its potential to treat various types of cancer, including glioblastoma, lung cancer, and leukemia .
- DNA Damage Research: The compound is used to study DNA damage and repair mechanisms, particularly in the context of cancer treatment .
- Drug Resistance Studies: It is being investigated for its ability to overcome resistance to other chemotherapy drugs, such as temozolomide .
Mechanism of Action
1,4:3,6-Dianhydrogalactitol exerts its effects through several mechanisms:
- DNA Alkylation: The compound alkylates N7-guanine, leading to the formation of inter-strand DNA crosslinks .
- DNA Crosslinking: These crosslinks result in replication-dependent DNA double-strand breaks, which trigger irreversible cell cycle arrest and loss of cell viability .
- Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, activating the p53-p21 and CDC25C-CDK1 signaling cascades .
Comparison with Similar Compounds
1,4:3,6-Dianhydrogalactitol is unique in its ability to cause both N7-guanine alkylation and inter-strand DNA crosslinks. Similar compounds include:
- 1,2:5,6-Dianhydrogalactitol: Another hexitol epoxide with similar antitumor activity .
- Temozolomide: An oral alkylating agent used to treat glioblastoma, though it works through different mechanisms .
1,4:3,6-Dianhydrogalactitol stands out due to its dual mechanism of action, making it a promising candidate for overcoming drug resistance in cancer treatment.
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(3S,3aR,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol |
InChI |
InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4+,5+,6- |
InChI Key |
KLDXJTOLSGUMSJ-GUCUJZIJSA-N |
Isomeric SMILES |
C1[C@H]([C@H]2[C@H](O1)[C@H](CO2)O)O |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)


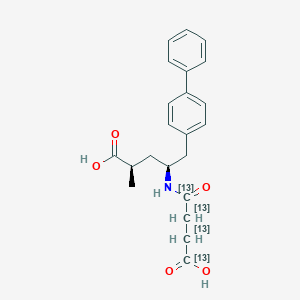
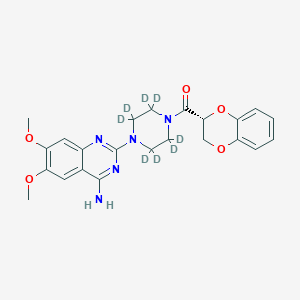
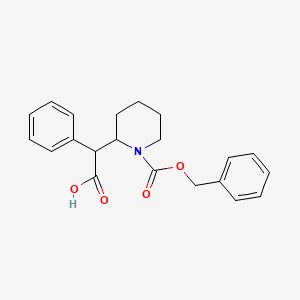
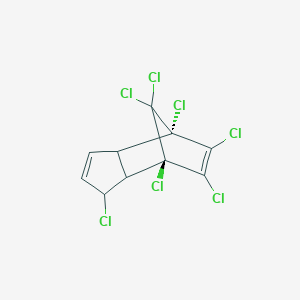
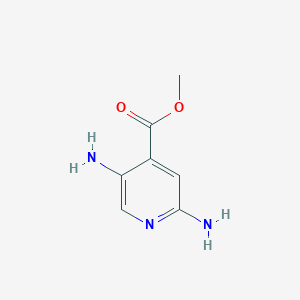
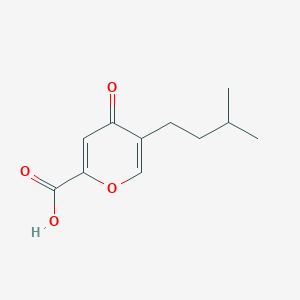
![7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride](/img/structure/B13844428.png)
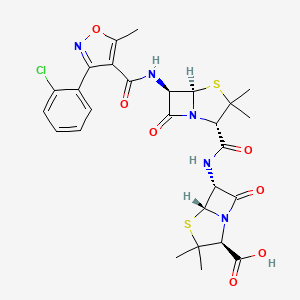
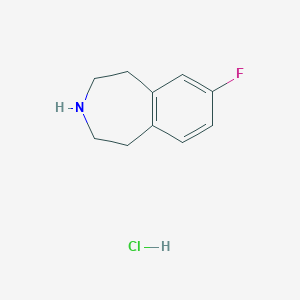
![4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
